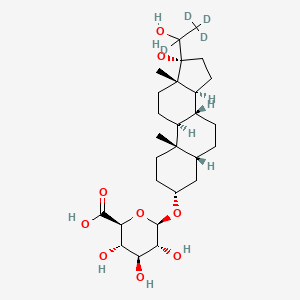

Pregnanetriol 3alpha-O-beta-D-glucuronide-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

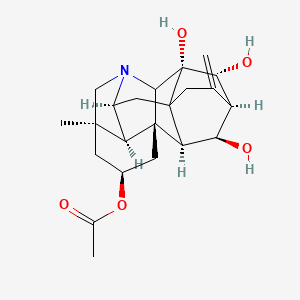

Pregnanetriol can be synthesized from other steroids. For instance, pregnandiol, which can be isolated from human pregnancy urine, can be converted into progesterone, and pregnanetriol may be a by-product of this conversion. The biosynthesis of pregnanetriol from acetate-1-C14 in pregnant mares has also been reported.

Industrial Production Methods

The industrial production of pregnanetriol involves the enzymatic hydrolysis of steroid conjugates, followed by extraction and conversion to volatile trimethylsilyl ether derivatives prior to gas chromatography . This method ensures high sensitivity, precision, and specificity .

Analyse Des Réactions Chimiques

Types of Reactions

Pregnanetriol undergoes various chemical reactions, particularly in the context of steroid metabolism. It is involved in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving pregnanetriol include enzymes for hydrolysis, alumina for chromatography, and sulfuric acid for colorimetric reactions .

Major Products Formed

Applications De Recherche Scientifique

Pregnanetriol serves as a valuable tool in several research areas:

Monitoring Treatment in 21-Hydroxylase Deficiency: First morning pregnanetriol and 17-hydroxyprogesterone levels have been correlated significantly in 21-hydroxylase deficiency.

Non-invasive Monitoring of Ovarian Function: In Asian elephants, urinary pregnanetriol fluctuations correlate with ovarian cycles and can be used to monitor reproductive function.

Diagnosis of Adrenogenital Syndrome: Elevated urine pregnanetriol levels suggest adrenogenital syndrome.

Mécanisme D'action

Pregnanetriol is a urinary metabolite of 17-hydroxyprogesterone, a substrate of the 21-hydroxylase enzyme. The interaction of pregnanetriol with its target, the 21-hydroxylase enzyme, is part of a larger biochemical pathway that leads to the production of cortisol. This enzyme plays a crucial role in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pregnanediol: Another metabolite of progesterone, often found in urine.

Progesterone: A primary hormone produced by the corpus luteum of the ovary.

17α-Hydroxyprogesterone: A precursor to pregnanetriol and other steroid hormones

Uniqueness

Pregnanetriol is unique due to its role as an inactive metabolite of progesterone and its use as a biomarker for various medical conditions . Its elevated levels in urine are indicative of specific syndromes, making it a valuable diagnostic tool .

Propriétés

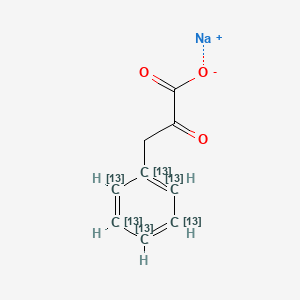

Formule moléculaire |

C27H44O9 |

|---|---|

Poids moléculaire |

516.7 g/mol |

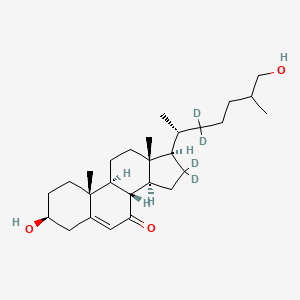

Nom IUPAC |

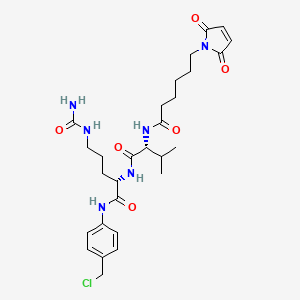

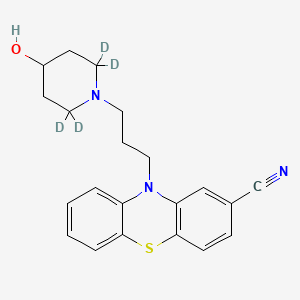

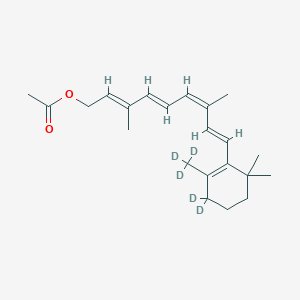

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D |

Clé InChI |

DUXHVCKABSGLJH-WDRDIMKJSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |

SMILES canonique |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)